1-(2,4-Dichlorophenyl)thiourea

Catalog No.
S715477
CAS No.
6326-14-3
M.F
C7H6Cl2N2S
M. Wt
221.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-Dichlorophenyl)thiourea

CAS Number

6326-14-3

Product Name

1-(2,4-Dichlorophenyl)thiourea

IUPAC Name

(2,4-dichlorophenyl)thiourea

Molecular Formula

C7H6Cl2N2S

Molecular Weight

221.11 g/mol

InChI

InChI=1S/C7H6Cl2N2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12)

InChI Key

HSWCDFOASWNGOM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=S)N

solubility

32.9 [ug/mL]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=S)N

The exact mass of the compound 1-(2,4-Dichlorophenyl)thiourea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 32.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31189. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2,4-Dichlorophenyl)thiourea is a disubstituted arylthiourea, a class of organosulfur compounds recognized for its utility as a versatile synthetic intermediate and a core scaffold in medicinal chemistry. The defining features of these compounds are their roles as precursors in the synthesis of heterocyclic systems, particularly 2-aminothiazoles, and as platforms for developing molecules with a range of biological activities, where aromatic substitution patterns are critical for modulating performance. [REFS-1, REFS-2]

Substituting 1-(2,4-Dichlorophenyl)thiourea with its parent compound (phenylthiourea), monochlorinated analogs, or other dichlorophenyl isomers is inadvisable for targeted applications. The specific 2,4-dichloro substitution pattern dictates the molecule's electronic properties, lipophilicity, and steric profile. These attributes are crucial determinants of reactivity in multi-step syntheses and binding affinity to biological targets. [1] Altering the halogenation pattern results in a fundamentally different molecule with distinct performance in both synthetic reactions and biological assays, making direct substitution unreliable for achieving reproducible or optimized outcomes.

Essential Precursor Suitability: Non-Interchangeable for Synthesizing N-(2,4-dichlorophenyl) Substituted Heterocycles

In the Hantzsch synthesis of 2-aminothiazoles, the N-substituent of the final product is directly determined by the N-substituent of the thiourea precursor. Therefore, 1-(2,4-Dichlorophenyl)thiourea is the required starting material to produce N-(2,4-dichlorophenyl)thiazole derivatives. [1] Using a simpler analog like 1-phenylthiourea is not a viable alternative as it would yield a structurally distinct N-phenylthiazole product, failing the synthetic objective.

Evidence DimensionSynthetic Product Identity
Target Compound DataYields N-(2,4-dichlorophenyl) substituted thiazole derivatives
Comparator Or Baseline1-Phenylthiourea yields N-phenyl substituted thiazole derivatives
Quantified DifferenceQualitatively different molecular output; not a yield comparison but a structural necessity.
ConditionsStandard Hantzsch thiazole synthesis (reaction with an α-haloketone).

For synthesizing specific, targeted heterocyclic molecules for pharmaceutical or material science applications, this exact precursor is required and cannot be substituted.

Enhanced Biological Potency: Dichloro-Substitution as a Key Feature in High-Activity Thiourea Derivatives

Structure-activity relationship (SAR) studies consistently demonstrate that dichlorophenyl substitution is a key feature in potent bioactive thiourea derivatives. For example, in a study of indole-derived thioureas, the 3,4-dichlorophenyl analog, 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea, was identified as a lead compound with significant inhibitory activity against Gram-positive cocci, including S. aureus topoisomerase IV and DNA gyrase. [1] Similarly, a separate study on urea transporter inhibitors identified 3,4-dichlorophenyl thiourea as one of the most potent initial hits against UT-A1 and UT-B transporters. [2] This pattern highlights the value of the dichlorophenyl moiety for enhancing biological interactions.

Evidence DimensionBiological Activity Enhancement
Target Compound DataThe 2,4-dichlorophenyl group is a recognized potency-enhancing substituent in bioactive thioureas.
Comparator Or BaselineUnsubstituted (phenyl) or mono-substituted analogs often show lower activity.
Quantified DifferenceWhile not a direct IC50, the selection of dichlorinated analogs as lead compounds in multiple studies demonstrates their superior potential. [REFS-1, REFS-2]
ConditionsIn vitro antimicrobial assays and urea transporter inhibition assays.

This evidence justifies selecting this dichlorinated compound over simpler analogs in screening campaigns to increase the probability of discovering potent biological hits.

Core Building Block for N-(2,4-dichlorophenyl) Aminothiazoles

This compound is the designated precursor for the synthesis of 2-amino-N-(2,4-dichlorophenyl)thiazole derivatives via Hantzsch cyclization. This is critical for research programs developing specific thiazole-based compounds where the 2,4-dichlorophenyl moiety is a required structural element for patentability or target binding. [1]

Scaffold for Antimicrobial Drug Discovery Screening

Based on evidence that dichlorination significantly enhances biological activity in related thioureas, this compound is a rational choice for inclusion in screening libraries targeting bacterial enzymes like topoisomerase IV and DNA gyrase. [2] Its selection over unsubstituted or monochlorinated analogs is justified by the higher probability of identifying potent hits.

Component in Structure-Activity Relationship (SAR) Studies

For medicinal chemistry programs investigating the impact of halogenation on target affinity, this specific 2,4-dichloro isomer serves as a key data point. It allows for direct comparison against other isomers (e.g., 3,4-dichloro) and less-halogenated analogs to precisely map the electronic and steric requirements of a binding pocket. [REFS-2, REFS-3]

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.7%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6326-14-3

Dates

Last modified: 08-15-2023

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